1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of propargylamines This compound is characterized by the presence of a phenoxy group, a butynyl chain, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline typically involves multicomponent reactions. One common method is the alkyne-amine-aldehyde (A3) coupling reaction. This reaction involves the coupling of an alkyne, an amine, and an aldehyde in the presence of a catalyst. For instance, nanostructured Ag/TiO2 and Pt/TiO2 catalysts have been used to promote the synthesis of silyl-protected and functionalized propargylamine derivatives under microwave conditions using water as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of recyclable catalysts can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alkenes or alkanes.
Scientific Research Applications
1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound’s unique properties can be leveraged in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways. The phenoxy and butynyl groups can interact with enzymes and receptors, modulating their activity. The tetrahydroquinoline moiety can also participate in binding interactions, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenoxy-2-butyn-1-yl)piperidine: Shares the phenoxy and butynyl groups but has a piperidine ring instead of a tetrahydroquinoline moiety.
4-(Prop-2-yn-1-yloxy)benzonitrile: Contains a prop-2-yn-1-yloxy group and a benzonitrile moiety.
Uniqueness
1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of a phenoxy group, a butynyl chain, and a tetrahydroquinoline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
112276-18-3 |
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Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-(4-phenoxybut-2-ynyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H19NO/c1-2-11-18(12-3-1)21-16-7-6-14-20-15-8-10-17-9-4-5-13-19(17)20/h1-5,9,11-13H,8,10,14-16H2 |
InChI Key |
UVDAXMOKPWLJDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC#CCOC3=CC=CC=C3 |
Origin of Product |
United States |
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